

Physical and chemical characteristics of Z-DL-Val-OH

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Z-DL-Val-OH**

Cat. No.: **B182449**

[Get Quote](#)

An In-depth Technical Guide to Z-DL-Val-OH

This guide provides a comprehensive overview of the physical and chemical characteristics of N-CBZ-DL-Valine, also known as **Z-DL-Val-OH**. It is intended for researchers, scientists, and professionals in drug development who utilize protected amino acids in peptide synthesis and other areas of chemical research. This document details the compound's properties, outlines experimental protocols for its synthesis and analysis, and includes workflows for its preparation and characterization.

Physical and Chemical Properties

Z-DL-Val-OH is a synthetic amino acid derivative where the amino group of DL-Valine is protected by a benzyloxycarbonyl (Z or Cbz) group. This protection is crucial in peptide synthesis to prevent unwanted side reactions at the N-terminus during peptide bond formation.

Quantitative Data Summary

The key physical and chemical properties of **Z-DL-Val-OH** are summarized in the table below for easy reference and comparison.

Property	Value	Reference
CAS Number	3588-63-4	
Molecular Formula	C ₁₃ H ₁₇ NO ₄	[1]
Molecular Weight	251.28 g/mol	[1]
Appearance	White powder	[2] [3] [4]
Purity	≥97%	[1]
Storage	Store at room temperature	[1]
Topological Polar Surface Area (TPSA)	75.63 Å ²	[1]
LogP	2.022	[1]
Hydrogen Bond Donors	2	[1]
Hydrogen Bond Acceptors	3	[1]
Rotatable Bonds	5	[1]

Experimental Protocols

The following sections detail the methodologies for the synthesis, purification, and characterization of **Z-DL-Val-OH**.

Synthesis of Z-DL-Val-OH

The synthesis of **Z-DL-Val-OH** is typically achieved by the protection of the amino group of DL-Valine using the Schotten-Baumann reaction.[\[5\]](#) This method involves the use of benzyl chloroformate as the protecting agent in a basic aqueous solution.

Materials:

- DL-Valine
- Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH)

- Benzyl Chloroformate (Cbz-Cl)
- Diethyl ether
- Hydrochloric Acid (HCl)
- Distilled water

Procedure:

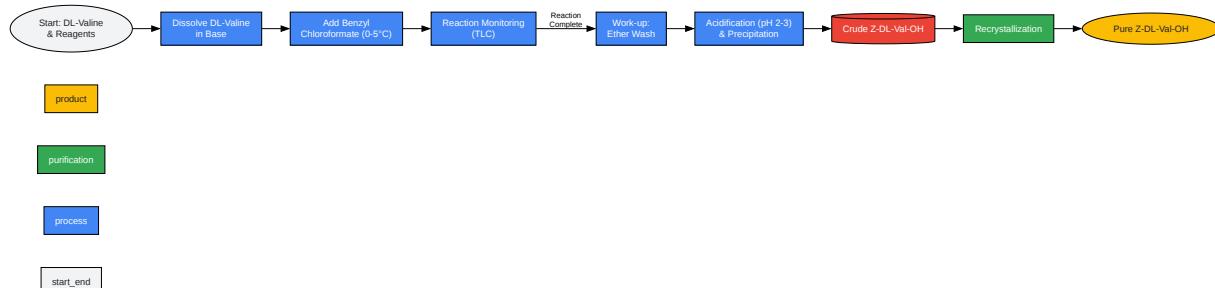
- Dissolution of DL-Valine: Dissolve DL-Valine in an aqueous solution of a base, such as sodium carbonate or sodium hydroxide. This deprotonates the amino group, making it nucleophilic.[5]
- Addition of Benzyl Chloroformate: Cool the reaction mixture to 0-5°C in an ice bath. Add benzyl chloroformate dropwise with vigorous stirring. Maintaining a low temperature is critical to control the exothermic reaction.[5]
- Reaction Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until all the starting DL-Valine has been consumed.
- Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the aqueous layer with diethyl ether to remove unreacted benzyl chloroformate and other non-polar impurities.[5]
- Acidification and Precipitation: Acidify the aqueous layer with a mineral acid, such as HCl, to a pH of approximately 2-3. This step protonates the carboxyl group, leading to the precipitation of **Z-DL-Val-OH**.[5]
- Isolation of Product: Collect the crude product by vacuum filtration, wash it with cold water to remove inorganic salts, and dry it under a vacuum.[5]

Purification Protocol: Recrystallization

Purification of the crude **Z-DL-Val-OH** is essential to remove unreacted starting materials and by-products. Recrystallization is a common and effective method.[5]

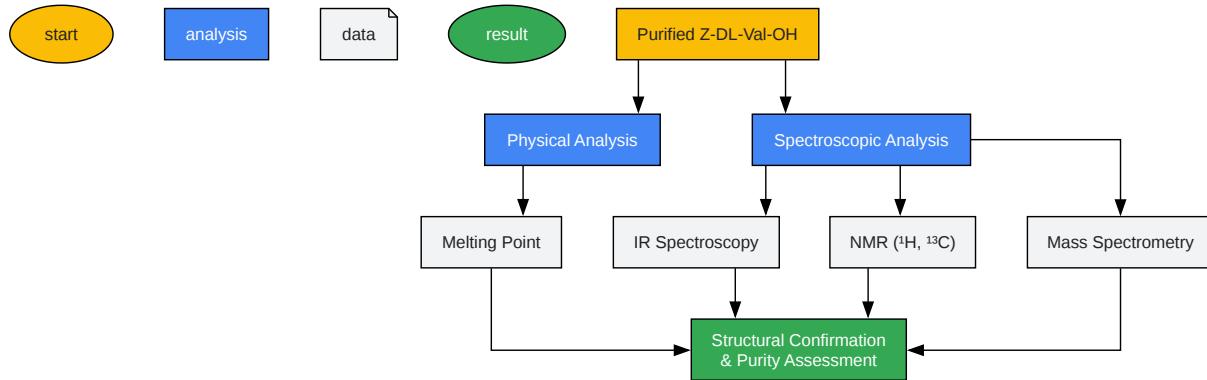
Procedure:

- Dissolve the crude **Z-DL-Val-OH** in a minimum amount of a suitable hot solvent (e.g., an ethanol-water mixture).
- Filter the hot solution to remove any insoluble impurities.[\[5\]](#)
- Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of crystals.[\[5\]](#)
- Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.


Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the identity and purity of the synthesized **Z-DL-Val-OH**. While specific spectra are dependent on the instrument used, the principles of analysis are universal.

- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key absorptions to look for include the characteristic C=O stretching of the carbamate and carboxylic acid groups ($\sim 1700 \text{ cm}^{-1}$), the O-H stretch of the carboxylic acid, and the C-H stretches of the aliphatic and aromatic portions of the molecule.[\[6\]](#)[\[7\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: This technique provides information about the chemical environment of the hydrogen atoms. The spectrum of **Z-DL-Val-OH** will show distinct signals for the aromatic protons of the benzyl group, the methine and methyl protons of the valine side chain, and the α -proton.[\[8\]](#)[\[9\]](#)
 - ^{13}C NMR: This provides information about the carbon skeleton of the molecule, confirming the presence of the carbonyl carbons, aromatic carbons, and aliphatic carbons.[\[10\]](#)
- Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. The molecular ion peak (M^+) corresponding to the mass of **Z-DL-Val-OH** (251.28) should be observed. Fragmentation patterns can also provide structural information.[\[6\]](#)[\[8\]](#)


Mandatory Visualizations

The following diagrams illustrate the synthesis and characterization workflows for **Z-DL-Val-OH**.

[Click to download full resolution via product page](#)

Caption: Synthesis and purification workflow for **Z-DL-Val-OH**.

[Click to download full resolution via product page](#)

Caption: Analytical workflow for the characterization of **Z-DL-Val-OH**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. benchchem.com [benchchem.com]
- 6. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. lehigh.edu [lehigh.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- To cite this document: BenchChem. [Physical and chemical characteristics of Z-DL-Val-OH]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b182449#physical-and-chemical-characteristics-of-z-dl-val-oh\]](https://www.benchchem.com/product/b182449#physical-and-chemical-characteristics-of-z-dl-val-oh)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com